2-Fluoro-4'-aminobenzophenone
Overview
Description
2-Fluoro-4’-aminobenzophenone is an organic compound with the molecular formula C13H10FNO It is a derivative of benzophenone, where a fluorine atom is substituted at the 2-position and an amino group at the 4’-position of the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4’-aminobenzophenone typically involves the Friedel-Crafts acylation reaction. One common method starts with the reaction of fluorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-fluorobenzoylbenzoic acid. This intermediate is then converted to 2-fluoro-4’-aminobenzophenone through a series of steps including acylation and reduction .
Industrial Production Methods: Industrial production of 2-Fluoro-4’-aminobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4’-aminobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-fluoro-4’-nitrobenzophenone.
Reduction: Formation of 2-fluoro-4’-aminobenzhydrol.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4’-aminobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-4’-aminobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Fluoro-4’-nitrobenzophenone
- 2-Fluoro-4’-methoxybenzophenone
- 2-Fluoro-4’-chlorobenzophenone
Comparison: 2-Fluoro-4’-aminobenzophenone is unique due to the presence of both a fluorine atom and an amino group, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities. For instance, the amino group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .
Properties
IUPAC Name |
(4-aminophenyl)-(2-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGXRXKVVAHXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441063 | |
Record name | 2-fluoro-4'-aminobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10055-39-7 | |
Record name | 2-fluoro-4'-aminobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.